![molecular formula C19H16N6S3 B501394 6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B501394.png)
6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a versatile intermediate in organic synthesis .
Biology
Biologically, derivatives of this compound have shown neurotropic activity, making them potential candidates for the development of new drugs targeting neurological disorders .
Medicine
In medicine, the compound’s derivatives are being explored for their anticonvulsant and anxiolytic properties. Molecular docking studies have shown that these compounds can interact with the GABA A receptor, indicating their potential as therapeutic agents .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, although this application is still largely theoretical .
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets, such as the GABA A receptor. Molecular docking studies have shown that the compound can bind to multiple sites on the receptor, leading to its inhibitory effects . This interaction is crucial for its neurotropic and anticonvulsant activities.
Comparación Con Compuestos Similares
Similar Compounds
7,9-Dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar core structure but lacks the triazolyl sulfide moiety.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a similar pyrido[2,3-d]pyrimidine core.
Uniqueness
What sets 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide apart is its combination of multiple heterocyclic rings and the presence of the triazolyl sulfide moiety.
Propiedades
Fórmula molecular |
C19H16N6S3 |
|---|---|
Peso molecular |
424.6g/mol |
Nombre IUPAC |
6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H16N6S3/c1-4-25-16(12-6-5-7-26-12)23-24-19(25)28-18-15-14(20-9-21-18)13-10(2)8-11(3)22-17(13)27-15/h5-9H,4H2,1-3H3 |
Clave InChI |
XCPICRBGBITVFN-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SC2=NC=NC3=C2SC4=C3C(=CC(=N4)C)C)C5=CC=CS5 |
SMILES canónico |
CCN1C(=NN=C1SC2=NC=NC3=C2SC4=C3C(=CC(=N4)C)C)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


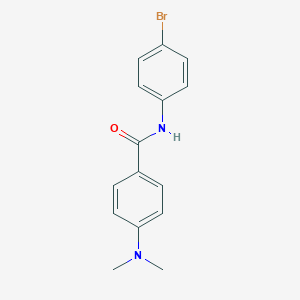
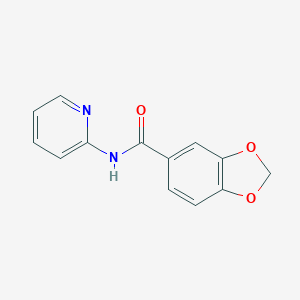

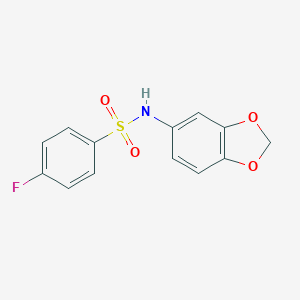
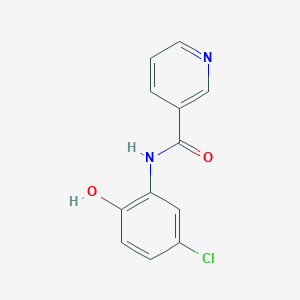
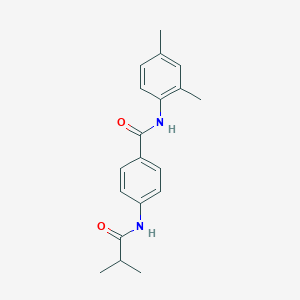
![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
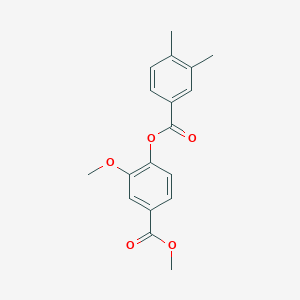
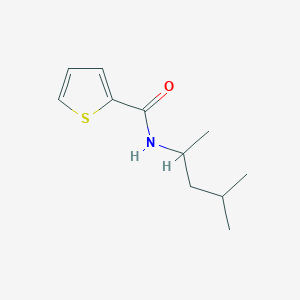
![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
![3,4-dimethyl-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B501332.png)
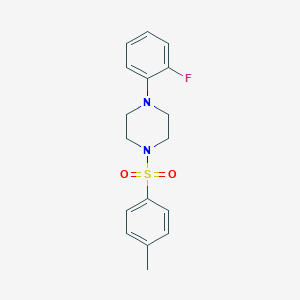
![3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501334.png)
